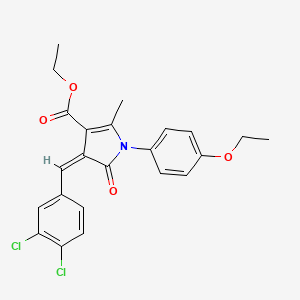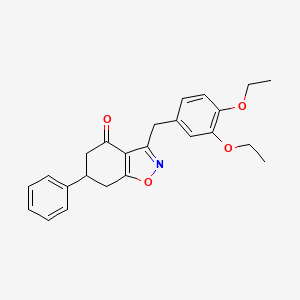![molecular formula C9H3N3O4Se B11501072 8-nitro-4H-chromeno[3,4-c][1,2,5]selenadiazol-4-one](/img/structure/B11501072.png)
8-nitro-4H-chromeno[3,4-c][1,2,5]selenadiazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Nitro-4H-chromeno[3,4-c][1,2,5]selenadiazol-4-one is a heterocyclic compound that belongs to the class of chromeno-selenadiazoles. This compound is characterized by the presence of a chromene ring fused with a selenadiazole ring, and a nitro group at the 8th position. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-nitro-4H-chromeno[3,4-c][1,2,5]selenadiazol-4-one typically involves the reaction of 3,4-diaminocoumarin with selenous acid. This reaction proceeds through the formation of an intermediate, which is then nitrated to introduce the nitro group at the 8th position . The reaction conditions often include the use of thionyl chloride and nucleophilic agents such as alkali, ammonia, amines, and hydrazine hydrate .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions: 8-Nitro-4H-chromeno[3,4-c][1,2,5]selenadiazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride and iron powder in acidic conditions are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions include various amino and substituted derivatives of the original compound, which can exhibit different biological activities .
Scientific Research Applications
8-Nitro-4H-chromeno[3,4-c][1,2,5]selenadiazol-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antitubercular agent.
Medicine: Due to its unique structure, it is being studied for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Mechanism of Action
The exact mechanism of action of 8-nitro-4H-chromeno[3,4-c][1,2,5]selenadiazol-4-one is not fully understood. it is believed that the compound exerts its effects through interactions with various molecular targets and pathways. The nitro group is thought to play a crucial role in its biological activity, potentially through the generation of reactive nitrogen species that can interact with cellular components .
Comparison with Similar Compounds
- 4H- 1benzopyrano[3,4-c][1,2,5]thiadiazol-4-one: This compound is similar in structure but contains a thiadiazole ring instead of a selenadiazole ring .
- 11H-xantheno[2,1-c][1,2,5]selenadiazol-11-one: This compound has a similar selenadiazole ring but differs in the chromene structure .
Uniqueness: 8-Nitro-4H-chromeno[3,4-c][1,2,5]selenadiazol-4-one is unique due to the presence of both a nitro group and a selenadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H3N3O4Se |
|---|---|
Molecular Weight |
296.11 g/mol |
IUPAC Name |
8-nitrochromeno[3,4-c][1,2,5]selenadiazol-4-one |
InChI |
InChI=1S/C9H3N3O4Se/c13-9-8-7(10-17-11-8)5-3-4(12(14)15)1-2-6(5)16-9/h1-3H |
InChI Key |
HMCUEFMZTCJHHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C3=N[Se]N=C3C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-dimethyl-6-[1-(naphthalen-2-ylsulfonyl)pyrrolidin-2-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B11500996.png)
![[(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl N-(3-fluorobenzoyl)carbamate](/img/structure/B11501002.png)
![methyl 4-piperidino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B11501003.png)
![ethyl 3-{[3-(1-benzyl-1H-indol-3-yl)propanoyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B11501007.png)
![3-cyclohexyl-N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]propanamide](/img/structure/B11501009.png)
![N-(2,4-difluorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11501014.png)
![3-(3,4-dimethoxyphenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11501020.png)
![N-[4-(1H-imidazol-1-yl)-6-(isopropylamino)-1,3,5-triazin-2-yl]-N-methyl-N-phenylamine](/img/structure/B11501035.png)

![5-{[(3-chloro-2-methylphenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11501038.png)
![2,2'-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis[N-(3-acetylphenyl)acetamide]](/img/structure/B11501041.png)
![3-(2-Hydroxy-4-methoxyphenyl)-5-(4-methoxyphenyl)-1-[2-(methylsulfanyl)ethyl]-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11501042.png)

![6-Oxo-5,7,8,9,10,6a-hexahydrobenzimidazolo[1,2-b]isoquinoline-11-carbonitrile](/img/structure/B11501064.png)
